2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Mechanism of Action
Target of Action
Similar compounds with a pyrido[2,3-d]pyrimidine core have been found to exhibit a wide range of biological activity . They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s known that the compound undergoes a series of reactions involving condensation, cyclization, and elimination . The cyclization involves the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl .
Biochemical Pathways
Compounds of this class are known to affect a variety of biochemical pathways due to their wide range of biological activity .
Pharmacokinetics
The compound’s transformation into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh suggests that it may undergo significant metabolic transformations .
Result of Action
Compounds of this class have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s transformation under specific conditions suggests that its action may be influenced by environmental factors such as temperature and the presence of other compounds .
Preparation Methods
The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea, followed by cyclization and subsequent functionalization to introduce the fluorophenylacetamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, using reagents like alkyl halides or amines.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrido[4,3-d]pyrimidine derivatives .
Scientific Research Applications
2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2,4-dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[4,3-d]pyrimidine
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-6-8-18(9-7-17)25-21(28)14-27-15-24-20-10-11-26(13-19(20)22(27)29)12-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHAHSPPHKBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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